AZ7328 was developed as part of a series of compounds aimed at targeting the AKT pathway. It is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the AKT protein. This classification places AZ7328 among other targeted cancer therapies that aim to inhibit specific signaling pathways involved in tumorigenesis.
The synthesis of AZ7328 involves several key steps typically associated with organic synthesis techniques. The compound can be synthesized through a multi-step process that includes:
Specific details regarding reaction conditions, solvents, and reagents used in the synthesis are generally proprietary or found in specialized literature.
AZ7328 has a well-defined molecular structure characterized by its unique arrangement of atoms that facilitates its inhibitory action on AKT. The molecular formula is typically represented as C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol.
The structure features:
Crystallographic data and NMR spectroscopy are often employed to confirm the structural integrity and conformation of AZ7328.
AZ7328 primarily acts through competitive inhibition of AKT, leading to several downstream effects in cellular signaling pathways. Key reactions include:
The compound's interactions with other molecules can be studied using assays such as Western blotting and flow cytometry to analyze changes in protein phosphorylation states and cell viability.
The mechanism by which AZ7328 exerts its effects involves several steps:
AZ7328 exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for clinical applications.
AZ7328 has been investigated primarily within the context of cancer therapy due to its role in inhibiting the PI3K/AKT signaling pathway. Its applications include:
AZ7328 is an ATP-competitive AKT inhibitor that selectively targets the kinase domain, blocking phosphorylation of downstream effectors. In PTEN-null prostate cancer models (e.g., LNCaP), AZ7328 reduces phospho-AKT (Ser473) by >80% within 6 hours, inducing G1 cell cycle arrest (EC₅₀ = 0.4 μM). This contrasts with PTEN-intact models (e.g., BPH1), where EC₅₀ exceeds 50 μM, highlighting PTEN loss as a key sensitivity biomarker [4] [7]. The compound also disrupts mTORC1/2 complexes by inhibiting AKT-mediated TSC2 repression and RHEB activation, suppressing S6K and 4EBP1 phosphorylation (Figure 1B) [7].
Table 1: AZ7328 Sensitivity in Cancer Cell Lines
Cell Line | PTEN Status | Tumor Origin | EC₅₀ (μM) | Primary Effect |
---|---|---|---|---|
LNCaP | Null | Prostate metastasis | 0.4 | G1 arrest |
PC3 | Null | Bone metastasis | 11.0 | Moderate viability reduction |
BPH1 | Intact | Benign prostate | >50 | Minimal impact |
P4E6 | Intact | Localized prostate | >50 | Minimal impact |
In bladder cancer, AZ7328 synergizes with mTOR inhibitors (e.g., KU-0063794) to block compensatory AKT reactivation, reducing tumor re-engraftment in patient-derived xenografts by 70% [4] [10]. This dual targeting is critical due to frequent PI3K/AKT/mTOR pathway alterations in urothelial carcinomas (∼70%) [7].
AZ7328 triggers adaptive resistance via Ras/Raf/MEK/ERK upregulation. In patient-derived prostate cultures, phospho-ERK levels increase 3.5-fold within 24 hours post-AKTi, enabling survival through:
Paradoxically, combining AZ7328 with MEK inhibitors (e.g., PD0325901) enhances ERK phosphorylation by 200% in primary cultures, yet induces irreversible senescence through p21ᵂᴬᶠ¹/Cᴾ¹ upregulation. This contrasts with cell lines where ERK blockade directly enhances cytotoxicity [4]. Feedback loops involve:
Table 2: Feedback Mechanisms in AZ7328-Treated Cancers
Feedback Mechanism | Key Mediators | Functional Outcome | Therapeutic Implication |
---|---|---|---|
RTK upregulation | EGFR, HER2, FGFR3 | MAPK pathway reactivation | Sensitivity to EGFR/MET inhibitors |
IRS-1 stabilization | S6K, GRB2 | PI3K re-signaling | mTORC1/2 dual inhibition |
Autocrine cytokine secretion | IL-6, HGF | Bypass AKT blockade | JAK/STAT inhibitors effective |
AZ7328 exhibits context-dependent autophagy modulation:
Hypoxia reverses AZ7328-mediated autophagy effects. Chronic hypoxia (20 cycles) in PANC-1 cells reduces TNF-α/IFN-γ sensitivity by 60% and increases IL-6-driven autophagy, conferring CD8⁺ T-cell resistance [5].
Table 3: Autophagy Outcomes in AZ7328 Contexts
Context | Autophagy Role | Biomarker Changes | Synergistic Agents |
---|---|---|---|
FGFR3-mutant bladder | Cytotoxic | ↓ SREBP1, ↑ cathepsins | Chloroquine |
PTEN-null normoxic prostate | Cytoprotective | ↑ LC3-II, ↑ BNIP3 | MEK inhibitors |
Hypoxic pancreatic | Resistance | ↑ IL-6, ↓ MHC-I, ↓ TNF-α | PD-1/PD-L1 blockers |
AZ7328 restores tumor suppressor function through epigenetic rewiring:
In AVPC models with combined TP53/PTEN/RB1 defects, AZ7328 resensitizes cells to enzalutamide by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7